molecular formula C7H11IOSi B8556399 (4-Iodofuran-3-yl)trimethylsilane

(4-Iodofuran-3-yl)trimethylsilane

Cat. No. B8556399
M. Wt: 266.15 g/mol
InChI Key: JNWNIPQQKAAGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Iodofuran-3-yl)trimethylsilane is a useful research compound. Its molecular formula is C7H11IOSi and its molecular weight is 266.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Iodofuran-3-yl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Iodofuran-3-yl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Iodofuran-3-yl)trimethylsilane

Molecular Formula

C7H11IOSi

Molecular Weight

266.15 g/mol

IUPAC Name

(4-iodofuran-3-yl)-trimethylsilane

InChI

InChI=1S/C7H11IOSi/c1-10(2,3)7-5-9-4-6(7)8/h4-5H,1-3H3

InChI Key

JNWNIPQQKAAGEF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=COC=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask equipped with a magnetic stir-bar was placed the 3,4-bis(trimethylsilyl)furan (2.00 g, 9.41 mmol) as a solution in THF (138 mL). Silver trifluoroacetate (4.16 g, 18.8 mmol) was added and the mixture was stirred for 5 min at room temperature until the silver salt dissolved. The resulting colorless solution was cooled to −78° C. and I2 was then added as a solution in THF (50 mL) over 10 min. The mixture was stirred at −78° C. for 3 h after which time it was warmed to room temperature diluted with Et2O (200 mL) and then filtered through a cake of celite. The resulting brown solution was then washed with 50% aqueous Na2S2O3 (2×80 mL) followed by saturated aqueous NaHCO3 (50 mL), and then brine (50 mL). The organic layer was then dried over Na2SO4. Evaporation of the solvent in vacuo gave a yellow oil that was eluted through a plug of silica gel (hexanes, ca. 400 mL eluent) to give a colorless solution. Evaporation of the solvent gave (4-iodofuran-3-yl)trimethylsilane as a pale pink oil (2.20 g, 87%). 1H NMR: δ 7.49 (d, 1H, J=1.5 Hz), 7.22 (d, 1H, J=1.5 Hz), 0.30 (s, 9H). Ref.: Song, Z. Z., Wong, H. N. C. Liebigs Ann. Chem. 1994, 29-34.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
4.16 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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